molecular formula C6H10ClNO2 B13562028 1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride

1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride

Cat. No.: B13562028
M. Wt: 163.60 g/mol
InChI Key: LFQGOIMEZQLWIN-UHFFFAOYSA-N
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Description

1-aminospiro[22]pentane-1-carboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride typically involves the cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Similar in structure but lacks the amino group.

    1-aminospiro[2.2]pentane-1,4-dicarboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure combined with an amino group and a carboxylic acid group.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-aminospiro[2.2]pentane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-6(4(8)9)3-5(6)1-2-5;/h1-3,7H2,(H,8,9);1H

InChI Key

LFQGOIMEZQLWIN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2(C(=O)O)N.Cl

Origin of Product

United States

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